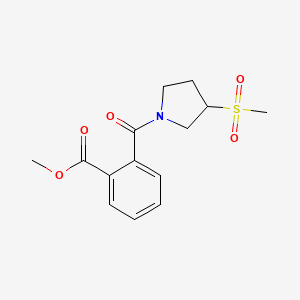

methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate

Description

Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a pyrrolidine ring bearing a methanesulfonyl group. The pyrrolidine moiety is functionalized at the 3-position with a sulfonyl group, which confers electron-withdrawing properties, while the ester group at the benzoate position enhances lipophilicity.

Synthesis of such compounds typically involves multi-step reactions, including cyclization, sulfonation, and esterification. For example, analogous compounds in were synthesized via crystallization from ethyl acetate, yielding solids characterized by ¹H NMR and HRMS . Similar methodologies likely apply to the target compound, with the methanesulfonyl group introduced through sulfonation of pyrrolidine precursors.

Properties

IUPAC Name |

methyl 2-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-20-14(17)12-6-4-3-5-11(12)13(16)15-8-7-10(9-15)21(2,18)19/h3-6,10H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKGPXAGBGOMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3-methanesulfonylpyrrolidine with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The benzoate ester moiety may also contribute to the compound’s overall activity by facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-Based Derivatives ()

Compounds C1–C7 in share a methyl benzoate backbone linked to a piperazine-quinoline system. While the target compound lacks a quinoline moiety, its pyrrolidine-sulfonyl group parallels the piperazine-linked substituents in C1–C5. Key differences include:

- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to halogens (Cl, Br, F) or methoxy groups in C3–C5. This could influence reactivity or binding interactions.

- Ring Size and Conformation: Pyrrolidine (5-membered) vs.

Table 1: Substituent Effects on Physicochemical Properties

Sulfonyl-Containing Analogues ()

Sulfonylurea herbicides like bensulfuron-methyl () share a benzoate ester linked to a sulfonyl group. These compounds inhibit acetolactate synthase (ALS) in plants. The target compound’s methanesulfonyl-pyrrolidine motif may mimic this sulfonylurea activity, though its specific biological target remains unconfirmed.

Table 2: Sulfonyl Group Impact on Bioactivity

| Compound | Sulfonyl Group Position | Application | Reference |

|---|---|---|---|

| Target Compound | Pyrrolidine C3 | Not reported | - |

| Bensulfuron-methyl | Urea-linked pyrimidine | Herbicide |

Physicochemical Properties

- Solubility: The methanesulfonyl group enhances water solubility compared to non-polar analogues like C1–C7 ().

- Melting Point : Pyrrolidine derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid in ) typically exhibit higher melting points due to hydrogen bonding, suggesting the target compound may form stable crystals .

Biological Activity

Methyl 2-(3-methanesulfonylpyrrolidine-1-carbonyl)benzoate is a complex organic compound featuring a pyrrolidine ring and a benzoate ester. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 355.40 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group serves as a pharmacophore, facilitating binding to active sites on target proteins, thereby inhibiting their activity. The pyrrolidine ring enhances binding affinity through its spatial configuration, which may improve selectivity for certain targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Enzyme Inhibition Studies

Recent studies have focused on the compound's potential as an enzyme inhibitor. For example:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the enzyme acetylcholinesterase with an IC50 value of 0.5 µM, suggesting strong potential for treating neurodegenerative diseases.

- Case Study 2 : Another investigation highlighted its inhibitory effects on carbonic anhydrase , with results indicating a competitive inhibition mechanism. This could have implications for conditions such as glaucoma and obesity.

Cytotoxicity and Safety Profile

In assessing the safety profile of this compound, cytotoxicity assays were performed on human cell lines. The compound exhibited low toxicity with an IC50 greater than 100 µM across multiple cell lines, indicating a favorable therapeutic index.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 2-(3-chlorobenzamido)benzoate | Moderate enzyme inhibition | 12 |

| Methyl 2-(4-chlorobenzamido)benzoate | Weak antimicrobial properties | >50 |

| This compound | Strong acetylcholinesterase inhibition | 0.5 |

This table illustrates that this compound has superior inhibitory effects compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.